Dexamethasone acetate monohydrate

Catalog No.
S525756
CAS No.
55812-90-3
M.F
C24H33FO7
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexamethasone acetate monohydrate

CAS Number

55812-90-3

Product Name

Dexamethasone acetate monohydrate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;hydrate

Molecular Formula

C24H33FO7

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2/t13-,17+,18+,19+,21+,22+,23+,24+;/m1./s1

InChI Key

DPHFJXVKASDMBW-RQRKFSSASA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O

Solubility

Soluble in DMSO

Synonyms

Dexamethasone acetate; Decadron; Decadron-LA; Dexamethasone 21-acetate monohydrate; Dexamethason 21-acetat-1-wasser.

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C.O

Description

The exact mass of the compound Dexamethasone acetate monohydrate is 452.221 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dexamethasone acetate monohydrate is a synthetic glucocorticoid and an acetate ester of dexamethasone, a potent anti-inflammatory and immunosuppressive agent. It is characterized by the molecular formula C24H33FO7 and is known for its effectiveness in treating various inflammatory conditions, including rheumatic diseases, respiratory disorders, and certain skin conditions. The compound is typically administered in its monohydrate form, which enhances its stability and solubility in aqueous solutions, making it suitable for injection or topical applications .

Typical of steroid compounds. These include:

  • Hydrolysis: In aqueous environments, dexamethasone acetate can hydrolyze to release dexamethasone and acetic acid. This reaction is important for understanding its pharmacokinetics and metabolism within the body.
  • Esterification: The formation of dexamethasone acetate involves the esterification of dexamethasone with acetic anhydride or acetic acid. This reaction is crucial for modifying the pharmacological properties of dexamethasone to enhance its therapeutic efficacy.
  • Oxidation-Reduction Reactions: Dexamethasone can participate in redox reactions, affecting its biological activity and interactions with other biomolecules.

These reactions are vital for both the synthesis of the compound and its metabolic pathways within biological systems .

Dexamethasone acetate monohydrate exhibits significant biological activity primarily through its glucocorticoid receptor agonism. Its actions include:

  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and associated symptoms.
  • Immunosuppressive Properties: Dexamethasone acetate modulates immune responses by suppressing lymphocyte proliferation and altering macrophage function, making it useful in treating autoimmune diseases.
  • Metabolic Effects: The compound influences glucose metabolism, protein catabolism, and fat distribution, which can lead to side effects such as hyperglycemia or changes in body composition with prolonged use .

The synthesis of dexamethasone acetate monohydrate typically involves the following steps:

  • Starting Material Preparation: Dexamethasone is obtained from natural or synthetic sources.
  • Esterification Reaction: Dexamethasone is reacted with acetic anhydride or acetic acid in the presence of a catalyst (such as pyridine) to form dexamethasone acetate.
  • Crystallization: The product is purified through crystallization from suitable solvents to obtain dexamethasone acetate monohydrate.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Dexamethasone acetate monohydrate has several clinical applications:

  • Treatment of Inflammatory Conditions: It is widely used in managing conditions like arthritis, allergic reactions, and skin disorders.
  • Respiratory Diseases: The compound is effective in treating asthma and chronic obstructive pulmonary disease exacerbations due to its anti-inflammatory properties.
  • Oncology: It is utilized in cancer therapy to manage symptoms related to tumors and as part of chemotherapy regimens.
  • Ophthalmology: Dexamethasone acetate monohydrate is used in eye drops for treating inflammation following surgery or injury .

Interaction studies have shown that dexamethasone acetate monohydrate can interact with various drugs, leading to altered efficacy or increased side effects. Notable interactions include:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Concurrent use may increase the risk of gastrointestinal bleeding.
  • Anticoagulants: Dexamethasone may enhance or inhibit the effects of anticoagulants like warfarin.
  • Antidiabetic Medications: It can induce insulin resistance, necessitating adjustments in diabetes management.

These interactions underscore the importance of monitoring patients on dexamethasone acetate therapy for potential adverse effects .

Dexamethasone acetate monohydrate shares similarities with other corticosteroids but has unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
PrednisoneGlucocorticoidLess potent anti-inflammatory activity than dexamethasone.
HydrocortisoneCorticosteroidShorter duration of action; more mineralocorticoid activity.
BetamethasoneGlucocorticoidMore potent anti-inflammatory effects; longer half-life.
MethylprednisoloneGlucocorticoidSimilar potency but different side effect profile.

Dexamethasone acetate monohydrate stands out due to its high potency, minimal mineralocorticoid effects, and favorable pharmacokinetics, making it particularly useful in acute inflammatory conditions .

PositionConfigurationSubstituentStructural Significance
C-8SHSteroid backbone
C-9RF (α-orientation)Fluorine substitution
C-10SCH₃Angular methyl
C-11SOH (β-orientation)Hydroxyl group
C-13SCH₃Angular methyl
C-14SHSteroid backbone
C-16RCH₃ (α-orientation)Methyl substitution
C-17ROH, C(=O)CH₂OAcAcetate side chain

The crystal lattice also exhibits van der Waals interactions and potential π-π stacking interactions between aromatic A-rings of adjacent molecules [14] [13]. These interactions contribute to the formation of layered structures within the crystal, with typical interplanar distances of 3.4-3.8 Å [13]. The combination of strong classical hydrogen bonds, weaker C-H···O interactions, and van der Waals forces creates a robust three-dimensional network that ensures crystal stability under normal conditions [10] [13].

Table 4: Hydrogen Bonding Networks and Intermolecular Interactions

Interaction TypeDonor GroupsAcceptor GroupsStructural RoleBond Length Range (Å)
O-H···O (Classical)Hydroxyl groups (C-11, C-17)Carbonyl oxygens (C-3, C-20)Primary stabilization2.6-2.9
C-H···O (Weak)Methyl and methylene groupsHydroxyl and carbonyl oxygensSecondary stabilization2.5-3.5
O-H···O (Water-mediated)Water moleculeSteroid hydroxyl groupsHydrate formation2.7-3.0
Intermolecular contactsVarious C-H groupsElectronegative atomsCrystal packing3.0-4.0
π-π interactionsAromatic rings (A-ring)Aromatic systemsLayer formation3.4-3.8
Van der Waals forcesAll molecular surfacesMolecular surfacesOverall cohesionVariable

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

452.22103155 g/mol

Monoisotopic Mass

452.22103155 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DWN2WN457X

Related CAS

460732-11-0

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

55812-90-3

Wikipedia

Dexamethasone_acetate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-02-18
1: Mazet R, Choisnard L, Levilly D, Wouessidjewe D, Gèze A. Investigation of Combined Cyclodextrin and Hydrogel Formulation for Ocular Delivery of Dexamethasone Acetate by Means of Experimental Designs. Pharmaceutics. 2018 Dec 1;10(4). pii: E249. doi: 10.3390/pharmaceutics10040249. PubMed PMID: 30513707; PubMed Central PMCID: PMC6320851.
2: Shultz KJ, Kittinger JL, Czerwinski WL, Weber RA. Outcomes of Corticosteroid Treatment for Trigger Finger by Stage. Plast Reconstr Surg. 2018 Oct;142(4):983-990. doi: 10.1097/PRS.0000000000004761. PubMed PMID: 29994845.
3: Li S, Zeng YC, Peng K, Liu C, Zhang ZR, Zhang L. Design and evaluation of glomerulus mesangium-targeted PEG-PLGA nanoparticles loaded with dexamethasone acetate. Acta Pharmacol Sin. 2019 Jan;40(1):143-150. doi: 10.1038/s41401-018-0052-4. Epub 2018 Jun 27. PubMed PMID: 29950614; PubMed Central PMCID: PMC6318296.
4: Lotfy HM, Fayez YM, Tawakkol SM, Fahmy NM, Shehata MAE. Spectrophotometric resolution of the severely overlapped spectra of clotrimazole with dexamethasone in cream dosage form by mathematical manipulation steps. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Sep 5;202:115-122. doi: 10.1016/j.saa.2018.04.072. Epub 2018 May 10. PubMed PMID: 29778704.
5: Bloomquist CJ, Mecham MB, Paradzinsky MD, Janusziewicz R, Warner SB, Luft JC, Mecham SJ, Wang AZ, DeSimone JM. Controlling release from 3D printed medical devices using CLIP and drug-loaded liquid resins. J Control Release. 2018 May 28;278:9-23. doi: 10.1016/j.jconrel.2018.03.026. Epub 2018 Mar 27. PubMed PMID: 29596874.
6: Fayez YM, Tawakkol SM, Fahmy NM, Lotfy HM, Shehata MA. Comparative study of the efficiency of computed univariate and multivariate methods for the estimation of the binary mixture of clotrimazole and dexamethasone using two different spectral regions. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Apr 5;194:126-135. doi: 10.1016/j.saa.2018.01.009. Epub 2018 Jan 9. PubMed PMID: 29331813.
7: Jin P, Liang X, Wu X, He X, Kuang Y, Hu X. Screening and quantification of 18 glucocorticoid adulterants from herbal pharmaceuticals and health foods by HPLC and confirmed by LC-Q-TOF-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Jan;35(1):10-19. doi: 10.1080/19440049.2017.1400184. Epub 2017 Nov 14. PubMed PMID: 29095118.
8: Silva RPD, Ambrósio MFS, Piovesan LA, Freitas MCR, Aguiar DLM, Horta BAC, Epprecht EK, San Gil RADS, Visentin LDC. New Polymorph Form of Dexamethasone Acetate. J Pharm Sci. 2018 Feb;107(2):672-681. doi: 10.1016/j.xphs.2017.10.001. Epub 2017 Oct 12. PubMed PMID: 29031975.
9: Wang J, Zhao L, Ma N, Che J, Li H, Cao B. Cronkhite-Canada syndrome associated with colon cancer metastatic to liver: A case report. Medicine (Baltimore). 2017 Sep;96(38):e7466. doi: 10.1097/MD.0000000000007466. PubMed PMID: 28930817; PubMed Central PMCID: PMC5617684.
10: Li Z, Huang H, Huang L, Du L, Sun Y, Duan Y. Prevention of Oxidized Low Density Lipoprotein-Induced Endothelial Cell Injury by DA-PLGA-PEG-cRGD Nanoparticles Combined with Ultrasound. Int J Mol Sci. 2017 Apr 13;18(4). pii: E815. doi: 10.3390/ijms18040815. PubMed PMID: 28406431; PubMed Central PMCID: PMC5412399.
11: Patel GC, Phan TN, Maddineni P, Kasetti RB, Millar JC, Clark AF, Zode GS. Dexamethasone-Induced Ocular Hypertension in Mice: Effects of Myocilin and Route of Administration. Am J Pathol. 2017 Apr;187(4):713-723. doi: 10.1016/j.ajpath.2016.12.003. Epub 2017 Feb 4. PubMed PMID: 28167045; PubMed Central PMCID: PMC5397678.
12: Wang Y, Wu M, Gu L, Li X, He J, Zhou L, Tong A, Shi J, Zhu H, Xu J, Guo G. Effective improvement of the neuroprotective activity after spinal cord injury by synergistic effect of glucocorticoid with biodegradable amphipathic nanomicelles. Drug Deliv. 2017 Nov;24(1):391-401. doi: 10.1080/10717544.2016.1256003. PubMed PMID: 28165815.
13: Li X, Müller RH, Keck CM, Bou-Chacra NA. Mucoadhesive dexamethasone acetate-polymyxin B sulfate cationic ocular nanoemulsion--novel combinatorial formulation concept. Pharmazie. 2016 Jun;71(6):327-33. PubMed PMID: 27455551.
14: Bensler S, Sutter R, Pfirrmann CW, Peterson CK. Is there a difference in treatment outcomes between epidural injections with particulate versus non-particulate steroids? Eur Radiol. 2017 Apr;27(4):1505-1511. doi: 10.1007/s00330-016-4498-9. Epub 2016 Jul 19. PubMed PMID: 27436028.
15: Romero GB, Keck CM, Müller RH, Bou-Chacra NA. Development of cationic nanocrystals for ocular delivery. Eur J Pharm Biopharm. 2016 Oct;107:215-22. doi: 10.1016/j.ejpb.2016.07.005. Epub 2016 Jul 5. PubMed PMID: 27388629.
16: Mei F, Zeng WD, Wan T, Huang JW, Luo SH, Wu CB, Xu YH. [Dexamethasone acetate microemulsions: formulation and effect on skin permeability]. Yao Xue Xue Bao. 2016 Jun;51(6):979-84. Chinese. PubMed PMID: 29883076.
17: Solon LG, Lima IP, Nogueira FH, de Araújo JP, Vivacqua CA, Aragão CF. Development and validation of an UHPLC method for the determination of betamethasone valerate in cream, gel, ointment and lotion. Steroids. 2016 Feb;106:70-7. doi: 10.1016/j.steroids.2015.12.011. Epub 2015 Dec 18. PubMed PMID: 26708266.
18: Zhang T, Ding Y, An H, Feng L, Wang S. Screening anti-tumor compounds from Ligusticum wallichii using cell membrane chromatography combined with high-performance liquid chromatography and mass spectrometry. J Sep Sci. 2015 Sep;38(18):3247-3253. doi: 10.1002/jssc.201500488. PubMed PMID: 26178081.
19: Tung NT, Huyen VT, Chi SC. Topical delivery of dexamethasone acetate from hydrogel containing nanostructured liquid carriers and the drug. Arch Pharm Res. 2015 Nov;38(11):1999-2007. doi: 10.1007/s12272-015-0608-5. Epub 2015 May 5. PubMed PMID: 25940221.
20: Zhang WR, Lang N. [Effect on chronic urticaria and serum IL-4 and IgE in the patients treated with moving cupping therapy and autohemotherapy with acupoint inection]. Zhongguo Zhen Jiu. 2014 Dec;34(12):1185-8. Chinese. PubMed PMID: 25876348.

Explore Compound Types